
N-(2,5-Dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a 2,5-dibromophenyl group attached to a 5-methylisoxazole-4-carboxamide moiety, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2,5-dibromophenylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the process is conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry techniques can also be employed to enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or chromatographic methods to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atoms and isoxazole ring play crucial roles in its binding affinity and specificity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dibromophenyl)acetamide: Similar in structure but with an acetamide group instead of an isoxazole ring.
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds have a similar dibromophenyl group but are part of imidazolium salts, which have different chemical properties and applications.
Uniqueness
N-(2,5-Dibromophenyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of a dibromophenyl group with an isoxazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
61643-14-9 |
|---|---|
Fórmula molecular |
C11H8Br2N2O2 |
Peso molecular |
360.00 g/mol |
Nombre IUPAC |
N-(2,5-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H8Br2N2O2/c1-6-8(5-14-17-6)11(16)15-10-4-7(12)2-3-9(10)13/h2-5H,1H3,(H,15,16) |
Clave InChI |
KVSMBQANUKAEHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)


![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

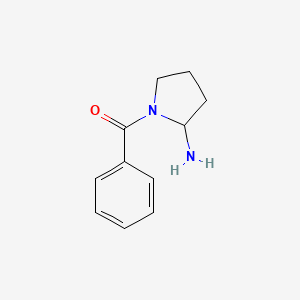
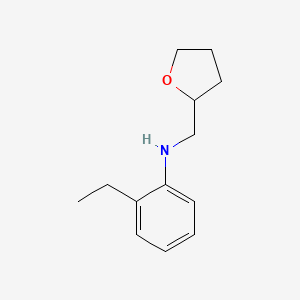
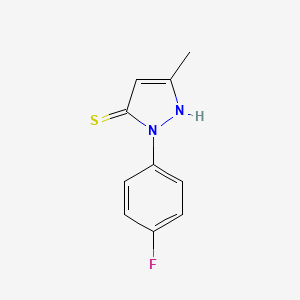
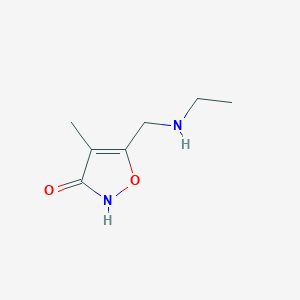
![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)
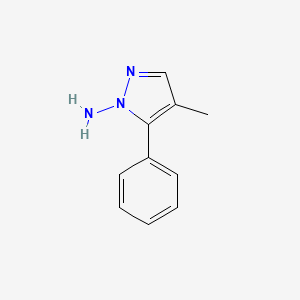
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

